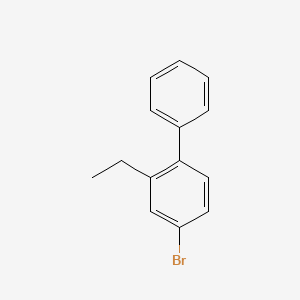

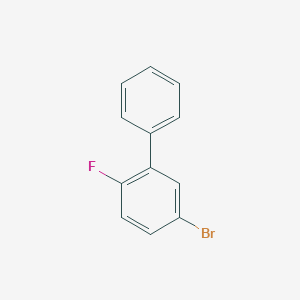

5-Bromo-2-fluorobiphenyl

Übersicht

Beschreibung

5-Bromo-2-fluorobiphenyl is an important organic intermediate in medicinal chemistry . It’s used in the preparation of non-steroidal anti-inflammatory drugs as well as other bio-active compounds .

Synthesis Analysis

The compound was synthesized using an unreported method. The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .Molecular Structure Analysis

The molecular formula of this compound is C12H8BrF . The compound’s structure was determined using single crystal X-ray diffraction .Chemical Reactions Analysis

The compound is an important organic intermediate in medicinal chemistry. The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites. Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.094 Da . Further physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- Suzuki Cross-Coupling Reaction : 5-Bromo-2-fluorobiphenyl derivatives play a crucial role in the Suzuki cross-coupling reaction. This reaction involves synthesizing thiophene derivatives from arylboronic acids, a process that significantly benefits from the electronic effects of different substituents like CH3, OCH3, Cl, F, etc. The resulting thiophene molecules have shown potential in pharmacological activities like haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

- One-Pot Synthesis : 4-Bromo-2-fluorobiphenyl can be synthesized using a one-pot method, starting from 4-bromo2-fluoroaniline bromate. This method is efficient in optimizing reaction conditions and reducing the cost of acidic reagents, which is beneficial for large-scale production (Li Yong-qiang, 2012).

Pharmaceutical and Medicinal Chemistry

- Anti-Thrombolytic and Biofilm Inhibition : The compounds derived from this compound, particularly those synthesized via Suzuki cross-coupling, exhibit high anti-thrombolytic activity and biofilm inhibition properties, suggesting their potential use in medical applications (Ikram et al., 2015).

- Synthesis of Fluoropyridines and Pyridones : Utilizing 5-bromo-2-fluoro-3-pyridylboronic acid, a variety of 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones can be synthesized. These fluoropyridines and pyridones have potential applications in various medicinal chemistry projects (Sutherland & Gallagher, 2003).

Wirkmechanismus

Mode of Action

Brominated and fluorinated biphenyls often interact with their targets through processes such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

A related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl)benzoate(bfb), has been shown to protect cells against oxidative stress injury through activation of the nrf2 pathway .

Pharmacokinetics

A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been shown to have a short half-life, good dose-linear pharmacokinetic profile, and wide tissue distribution .

Result of Action

Related compounds have been shown to exert neuroprotective effects against transient and long-term ischemic stroke in rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluorobiphenyl . For example, the compound’s solubility in water may affect its distribution in the environment and its bioavailability .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-Bromo-2-fluorobiphenyl are not fully understood due to limited research. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely to exhibit changes over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is likely to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

4-bromo-1-fluoro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAIYMUEKIDCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306695 | |

| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809168-63-5 | |

| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

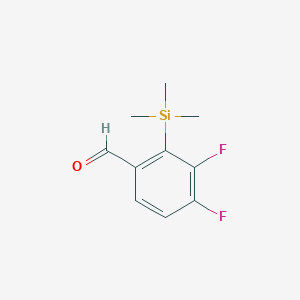

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.